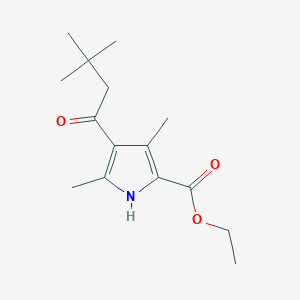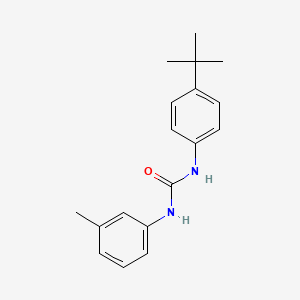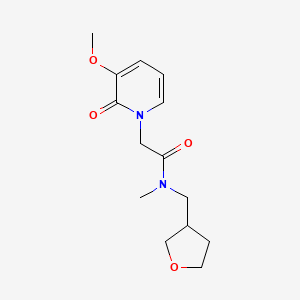
4-(3,3-二甲基丁酰)-3,5-二甲基-1H-吡咯-2-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and similar compounds involves condensation reactions, typically using ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a precursor. These syntheses are characterized by their exothermic nature and the spontaneous formation of the compounds at room temperature, as demonstrated by Singh et al. (2013) and further supported by numerous quantum chemical calculations (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively analyzed using spectroscopic techniques such as FT-IR, 1H NMR, UV-Vis, and mass spectroscopy, alongside quantum chemical calculations. These analyses reveal the presence of dimer formation in the solid state through heteronuclear double hydrogen bonding. The structure is further elucidated through "atoms in molecules" (AIM) theory, providing insight into the electron density and bonding characteristics within the molecule (Singh et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of these compounds is analyzed through local reactivity descriptors such as Fukui functions, softness, and electrophilicity indices, which indicate the reactive sites within the molecule. The compounds exhibit strong electrophilic properties, making them significant intermediates in various chemical reactions (Singh et al., 2013).
Physical Properties Analysis
The physical properties, including thermodynamic parameters and vibrational analysis, indicate that the formation of these compounds is exothermic and spontaneous at room temperature. The vibrational analysis, in particular, supports the existence of dimer formation through hydrogen bonding, which impacts the physical state and stability of the compound (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate are highlighted through its interactions and bonding patterns. The AIM theory provides detailed insights into the electron density, Laplacian of electron density, and total electron energy density, which are crucial for understanding the chemical behavior and reactivity of the molecule. These properties make the compound a strong electrophile with specific reactive sites conducive to further chemical transformations (Singh et al., 2013).
科学研究应用
氢键模式和分子结构
一项研究详细阐述了六种 2,4-二甲基吡咯衍生物的氢键模式和分子结构,其中包括与 4-(3,3-二甲基丁酰)-3,5-二甲基-1H-吡咯-2-羧酸乙酯类似的化合物。这项研究揭示了氢键在决定这些化合物的稳定性和结构方面的重要性 (Senge & Smith, 2005)。
合成和表征
另一项研究重点关注了 4-[(2,4-二硝基苯基)-腙甲基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯的合成、分子结构和光谱分析。这项研究重点介绍了该化合物的合成工艺,通过各种光谱技术对其进行表征,并通过量子化学计算评估其性质。研究结果表明该化合物具有进一步进行化学和物理研究的潜力,表明其在科学研究中的相关性 (Singh et al., 2013)。
计算研究
已经对 4-(3,3-二甲基丁酰)-3,5-二甲基-1H-吡咯-2-羧酸乙酯的衍生物(例如 4-(3-呋喃-2-基丙烯酰)-3,5-二甲基-1H-吡咯-2-羧酸乙酯)进行了计算研究,以了解其分子结构、振动性质和通过氢键形成二聚体的可能性。这些研究提供了对这些化合物的电子结构和反应性的见解,表明它们在开发具有材料科学和药物研究潜在应用的新化学实体方面很有用 (Singh et al., 2014)。
非线性光学 (NLO) 材料
对 4-[3-(4-二甲氨基苯基)-丙烯酰]-3,5-二甲基-1H-吡咯-2-羧酸乙酯的研究提供了其作为非线性光学 (NLO) 材料的潜力的证据。该研究探讨了该化合物的合成、表征和理论分析,重点介绍了其在 NLO 技术中的适用性。这为光学和光子器件新材料的开发开辟了道路 (Singh et al., 2014)。
量子化学和光谱分析
对 4-[2-(氨基甲酰)肼亚基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯及其二聚体进行的联合实验和量子化学研究突出了该化合物的结构和光谱性质。通过 DFT 计算和光谱分析,该研究详细阐述了该化合物的反应性和相互作用模式,强调了其在分子相互作用和化学反应性研究中的相关性 (Singh et al., 2013)。
属性
IUPAC Name |
ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-7-19-14(18)13-9(2)12(10(3)16-13)11(17)8-15(4,5)6/h16H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYGXCQRIIPZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)


![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)



![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)
